molecular formula C12H13N3O B15348913 2,8-Dimethylquinoline-3-carbohydrazide

2,8-Dimethylquinoline-3-carbohydrazide

Cat. No.: B15348913
M. Wt: 215.25 g/mol
InChI Key: LPAVKYFJJDNURX-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline-3-carbohydrazide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol It is a derivative of quinoline, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-3-carbohydrazide typically involves the following steps:

  • Quinoline Derivation: Starting with quinoline, the compound undergoes a series of reactions to introduce the dimethyl groups at the 2 and 8 positions.

  • Carboxylation: The quinoline derivative is then carboxylated to introduce the carboxylic acid group at the 3 position.

  • Hydrazide Formation: Finally, the carboxylic acid group is converted to a hydrazide group through reaction with hydrazine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylquinoline-3-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Halogenated quinolines and quinoline N-oxides

Scientific Research Applications

2,8-Dimethylquinoline-3-carbohydrazide has found applications in various scientific fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,8-Dimethylquinoline-3-carbohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,8-Dimethylquinoline-3-carbohydrazide is compared with other similar compounds to highlight its uniqueness:

  • Quinoline: The parent compound without the dimethyl and hydrazide groups.

  • 4-Hydroxyquinoline: A related compound with a hydroxyl group at the 4 position.

  • Isoquinoline: A structural isomer of quinoline with a different ring structure.

Each of these compounds has distinct chemical properties and applications, making this compound unique in its own right.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2,8-dimethylquinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O/c1-7-4-3-5-9-6-10(12(16)15-13)8(2)14-11(7)9/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

LPAVKYFJJDNURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN

Origin of Product

United States

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